

An In-depth Technical Guide to 6-(Bromomethyl)quinoline Hydrobromide

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Compound of Interest

Compound Name: 6-(Bromomethyl)quinoline
hydrobromide

Cat. No.: B1524749

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Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthetic applications, and handling protocols for **6-(Bromomethyl)quinoline hydrobromide**. Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's role as a versatile electrophilic building block for introducing the quinoline scaffold into novel molecules. The guide details its structural characteristics, solubility, and stability, and presents a field-proven, representative protocol for its use in nucleophilic substitution reactions, explaining the causality behind experimental choices. Emphasis is placed on safety, handling, and storage to ensure both experimental success and user safety. All technical information is grounded in authoritative sources to uphold the highest standards of scientific integrity.

Compound Profile and Strategic Importance

6-(Bromomethyl)quinoline hydrobromide is a key chemical intermediate valued for its reactive bromomethyl group attached to a stable quinoline core. The quinoline ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs, including antimalarials, kinase inhibitors, and antibacterials. The presence of the benzylic bromide makes this compound an excellent alkylating agent, enabling the covalent linkage of the quinoline moiety to a wide array of nucleophiles. This guide serves as a technical resource for leveraging its reactivity in a controlled and effective manner.

Compound Identification:

Identifier	Value	Source
IUPAC Name	6-(bromomethyl)quinolin-1-ium bromide	[1]
CAS Number	111539-61-0	[2]
Molecular Formula	C ₁₀ H ₉ Br ₂ N	[2]
Molecular Weight	304.99 g/mol	[2]
Canonical SMILES	<chem>C1=CC(=CC2=C1N=CC=C2CBr)Br</chem>	[3]
InChI Key	YWJCFJMYLMTGSP-UHFFFAOYSA-N	[3]

Molecular Structure Diagram:

Caption: Structure of **6-(Bromomethyl)quinoline Hydrobromide** salt.

Physicochemical Properties

A thorough understanding of the compound's properties is critical for designing robust experimental procedures, ensuring stability, and achieving desired reaction outcomes.

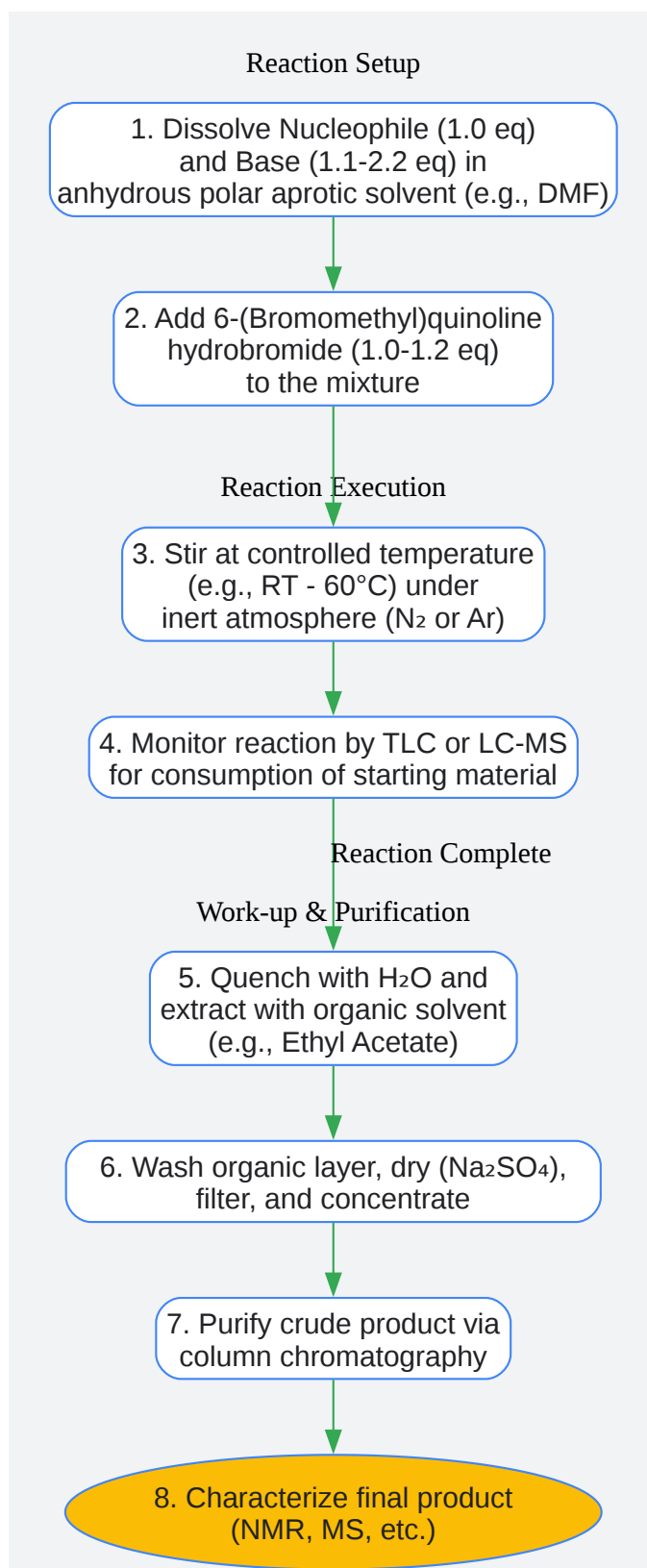
Tabulated Physicochemical Data:

Property	Value	Source
Appearance	Off-white to yellow or brown solid/powder	[1]
Melting Point	214-218 °C	
Solubility	Soluble in DMSO and Methanol.	
Stability	Stable under recommended storage conditions. Light sensitive.	
Storage Conditions	Store at 2-8°C, under an inert gas atmosphere (e.g., Argon or Nitrogen). Keep container tightly sealed in a dry, well-ventilated location.	

Experimental Protocols: Nucleophilic Alkylation

The primary utility of **6-(Bromomethyl)quinoline hydrobromide** is as an electrophile in S_N2 reactions. The following is a detailed, self-validating protocol for a representative alkylation of a generic nucleophile (e.g., a phenol or an amine).

Experimental Workflow Diagram:



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Caption: Step-by-step workflow for nucleophilic alkylation.

Detailed Step-by-Step Methodology:

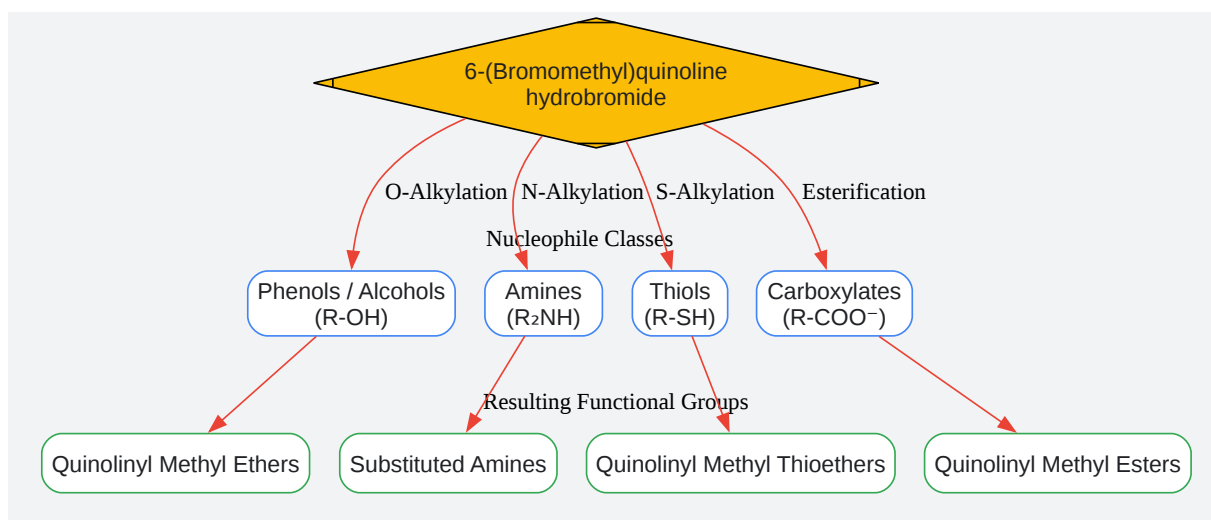
- Preparation of Nucleophile Solution: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N_2 or Ar), dissolve the nucleophile (e.g., 4-methoxyphenol, 1.0 eq.) in anhydrous dimethylformamide (DMF). Add a suitable base (e.g., potassium carbonate, K_2CO_3 , 2.2 eq.).
 - Expertise & Causality: The hydrobromide salt consumes one equivalent of base. Therefore, a total of at least two equivalents are required: one to neutralize the HBr salt and another to deprotonate the nucleophile, rendering it active for the S_N2 attack. Anhydrous conditions are critical to prevent hydrolysis of the alkylating agent to the corresponding alcohol^[4].
- Addition of Electrophile: To the stirring suspension, add **6-(Bromomethyl)quinoline hydrobromide** (1.1 eq.) portion-wise at room temperature.
 - Trustworthiness: Portion-wise addition helps to control any potential exotherm. A slight excess of the electrophile ensures complete consumption of the potentially more valuable nucleophile.
- Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 60 °C) and stir vigorously.
 - Expertise & Causality: Moderate heating increases the reaction rate for less reactive nucleophiles. Polar aprotic solvents like DMF are ideal as they solvate the cation, leaving the nucleophilic anion exposed and highly reactive, which favors the S_N2 pathway.
- Reaction Monitoring (Self-Validation): Periodically take aliquots from the reaction mixture and analyze by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete when the limiting reagent (typically the nucleophile) is no longer observed.
- Aqueous Work-up: After cooling to room temperature, pour the reaction mixture into water and transfer to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent like ethyl acetate.

- Isolation: Combine the organic extracts, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure alkylated product.
- Characterization: Confirm the identity and purity of the final product using standard analytical techniques, such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Reactivity, Applications, and Mechanistic Insights

The reactivity of **6-(Bromomethyl)quinoline hydrobromide** is dominated by the electrophilic nature of the benzylic carbon. The bromide is an excellent leaving group, and the adjacent quinoline ring system stabilizes the transition state of $\text{S}_{\text{N}}2$ reactions.

Diagram of Synthetic Utility:



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Caption: Versatile synthetic applications of the title compound.

This versatile reactivity makes it an essential building block in the synthesis of:

- **Kinase Inhibitors:** Many small molecule kinase inhibitors utilize a quinoline core for binding to the ATP pocket of the enzyme. This reagent provides a direct route to tether this core to other pharmacophoric fragments.
- **Fluorescent Probes and Materials:** The quinoline system is inherently fluorescent. Derivatives synthesized from this reagent can be used to create molecular probes for biological imaging or functional organic materials.
- **PROTACs and Molecular Glues:** As a "linker-ready" building block, it is valuable in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules in modern drug discovery.^[2]

Safety and Handling

Adherence to strict safety protocols is mandatory when handling this compound.

- **Hazard Class:** Irritant. Harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.^[1]
- **Personal Protective Equipment (PPE):** Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. All handling of the solid should be performed in a certified chemical fume hood to avoid inhalation of the powder.
- **Spill Response:** In case of a spill, avoid generating dust. Carefully sweep up the solid material, place it in a sealed container, and dispose of it as hazardous chemical waste.
- **First Aid:**
 - **Skin Contact:** Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.

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References

- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 6-Hydroxymethylquinoline | C₁₀H₉NO | CID 1514385 - PubChem [pubchem.ncbi.nlm.nih.gov]
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